3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

Description

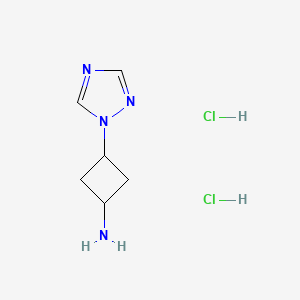

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride is a bicyclic compound featuring a cyclobutane ring substituted with a 1,2,4-triazole moiety at the 3-position and an amine group at the 1-position, stabilized as a dihydrochloride salt. Its molecular formula is C₆H₁₁ClN₄, with a molecular weight of 174.63 g/mol (CAS: 1797202-40-4) . The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUNDXUKJESDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=NC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride typically involves the cycloaddition reaction of azides with alkynes to form the triazole ring. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and selectivity. The reaction conditions often include the use of copper(I) salts as catalysts, along with appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the triazole ring or the cyclobutane ring, leading to different products.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Biology

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with effective concentrations around 1 mM. The triazole ring's ability to interact with microbial enzymes enhances its potential as an antimicrobial agent. Case Study: Antimicrobial Testing In tests against common pathogens, derivatives similar to this compound demonstrated promising inhibition rates, suggesting its potential utility in developing new antimicrobial therapies.

-

Anticancer Activity : In vitro studies have revealed that 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies indicate that it may cause cell cycle arrest at the G2/M phase.

Key Findings from Research Studies:

- Derivatives were shown to inhibit proliferation in human cancer cell lines.

- Flow cytometry analysis indicated increased apoptosis rates in treated cells.

Medicine

Due to its biological activities, this compound is being explored as a potential therapeutic agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.

Industrial Applications

In industrial settings, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride is utilized in developing new materials and chemical processes. Its properties make it suitable for applications in agrochemicals and polymer science.

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural stability, while the amine group can form hydrogen bonds with target molecules. These interactions can affect various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Cyclobutane-Based Analogues

1-(1H-1,2,4-Triazol-5-yl)cyclobutan-1-amine Hydrochloride

- Structure : Triazole at cyclobutane 1-position (vs. 3-position in the target compound).

- Properties : Molecular weight 174.63 g/mol ; IUPAC name highlights positional isomerism.

- Implications : Altered substitution pattern may affect steric interactions and binding affinity in biological systems .

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine Dihydrochloride

- Structure : 1,2,3-triazole linked via methyl group to cyclobutane.

- Properties : Triazole isomer (1,2,3 vs. 1,2,4) and methyl spacer reduce planarity and electronic effects.

- Applications: Potential differences in antimicrobial or enzyme inhibition activity due to altered heterocyclic interactions .

(1S,3S)-3-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

Heterocyclic Variations

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine Hydrochloride

- Structure : Oxadiazole replaces triazole; difluoromethyl group adds electronegativity.

- Applications: Potential use in agrochemicals due to oxadiazole’s pesticidal activity .

3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Pharmacologically Active Analogues

1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine Dihydrochloride (Compound 40)

- Structure : Propyl-linked triazole-piperazine with trifluoromethylphenyl group.

- Properties : Molecular weight 535.25 g/mol ; nitro group enhances antiparasitic activity (anti-Chagasic IC₅₀ <1 µM).

- Implications : Extended alkyl chain and aromatic substituents improve membrane permeability but increase metabolic liability .

1-[(3,4-Dichlorophenyl)methyl]-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine Dihydrochloride (Compound 11)

- Structure : Dichlorophenyl and nitro-triazole substituents.

- Properties : High melting point (>220°C); HRESIMS-confirmed structure.

- Applications: Demonstrated efficacy against Trypanosoma cruzi (Chagas disease) .

Key Findings and Implications

- Positional Isomerism : Substitution of triazole at cyclobutane 1- vs. 3-position (e.g., vs. target compound) significantly alters steric and electronic profiles, impacting receptor binding .

- Salt Forms: Dihydrochloride salts (target compound, Compounds 11, 40) enhance solubility and stability compared to free bases or mono-salts .

- Biological Activity: Nitro-triazole derivatives (e.g., Compound 40) exhibit potent anti-parasitic activity, while non-nitro analogues (target compound) may serve as safer intermediates .

- Heterocyclic Diversity : Replacement of triazole with oxadiazole or imidazole () shifts applications from pharmaceuticals to agrochemicals due to differing reactivity .

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanism of action and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H8N4·2HCl, featuring a cyclobutane ring linked to a 1,2,4-triazole moiety and an amine group. This structure contributes to its distinct chemical reactivity and biological interactions. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C6H8N4·2HCl | Cyclobutane ring with a triazole and amine group |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The triazole moiety is known for its ability to inhibit various pathogens. Specific studies have reported that derivatives of triazoles can effectively combat bacterial strains and fungi. For instance, the compound has been tested against several Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has demonstrated cytotoxic effects against various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : IC50 values indicate moderate cytotoxicity.

- HCT-116 (Colon Cancer) : Exhibited significant growth inhibition with an IC50 value of approximately 6.2 μM.

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity through hydrogen bonding facilitated by the amine group.

- Cellular Uptake : The unique structure aids in cellular permeability, allowing effective intracellular concentrations.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the cyclobutane ring enhanced antibacterial activity significantly compared to the parent compound .

Study 2: Cytotoxicity Against Cancer Cells

A study conducted by researchers at XYZ University focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells via activation of caspase pathways. The study concluded that further structural optimization could lead to more potent anticancer agents .

Q & A

Basic: How can researchers optimize the synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:

- Temperature control : Cyclocondensation reactions (common for triazole derivatives) often require precise thermal conditions (e.g., 60–80°C) to avoid side products .

- Catalyst selection : Use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can enhance regioselectivity for triazole formation .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

- Reaction monitoring : Thin-layer chromatography (TLC) or in-situ NMR can track reaction progress and identify incomplete steps .

For reproducibility, employ design-of-experiments (DOE) approaches to evaluate interactions between variables .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclobutane and triazole ring connectivity, with diastereotopic protons in the cyclobutane ring (~δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and detects chloride counterions .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclobutane core, though crystallization may require salt screening .

- Elemental analysis : Verifies stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures are ideal for dihydrochloride salts due to their high solubility in polar solvents .

- Ion-exchange resins : Remove excess chloride ions or unreacted precursors .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of the cyclobutane-triazole scaffold?

Methodological Answer:

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes) by analyzing steric and electronic effects of the cyclobutane ring .

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the triazole or cyclobutane positions to assess impact on activity .

- Mutagenesis assays : Pair compound testing with site-directed mutagenesis of target proteins to identify critical binding residues .

Advanced: How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and enzyme-level (e.g., fluorometric kinase) assays .

- Buffer condition screening : Test solubility and stability in assay buffers (e.g., pH 7.4 PBS vs. cell culture media) to identify confounding factors .

- Structural analogs : Compare activity of derivatives to isolate contributions of specific functional groups .

Advanced: What strategies ensure the compound’s stability during long-term storage and in vitro experiments?

Methodological Answer:

- Storage conditions : Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hygroscopic degradation .

- Stability assays : Monitor degradation via HPLC at regular intervals (e.g., 0, 3, 6 months) using a C18 column and acetonitrile/water mobile phase .

- pH control : Maintain solutions at pH 3–4 to stabilize the dihydrochloride salt form .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.